molecular formula C10H14N2O3 B2606378 (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid CAS No. 1820575-96-9

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid

Cat. No.: B2606378
CAS No.: 1820575-96-9
M. Wt: 210.233
InChI Key: DEWRNFXTBYEBJE-VXNVDRBHSA-N
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Description

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid is a chiral small molecule featuring a pyrazole heterocycle fused with an oxane (tetrahydropyran) ring, presenting a complex, three-dimensional scaffold for drug discovery research. The specific stereochemistry at the 2- and 3-positions of the oxane ring is critical for its biological activity and interaction with target proteins. Pyrazole-containing compounds are widely investigated in medicinal chemistry for their diverse biological activities and are frequently found in compounds with antimicrobial, antiviral, and anti-inflammatory properties . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including but not limited to use as a building block in organic synthesis, a key intermediate in the development of potential therapeutic agents, or a candidate for hit-to-lead optimization campaigns in pharmaceutical development. Researchers value this molecule for its defined stereocenters and the privileged structure of the 1-methyl-1H-pyrazole ring, which is known to contribute to favorable pharmacokinetic properties . Handling should be performed by qualified professionals in a laboratory setting. The mechanism of action and specific research applications for this precise stereoisomer are compound-specific and should be verified by the researcher through direct literature review and experimental validation.

Properties

IUPAC Name

(2R,3R)-2-(2-methylpyrazol-3-yl)oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12-8(4-5-11-12)9-7(10(13)14)3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,13,14)/t7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWRNFXTBYEBJE-VXNVDRBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid typically involves the construction of the oxane ring followed by the introduction of the pyrazole moiety. One common synthetic route includes:

    Formation of the Oxane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme-substrate interactions.

    Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Heterocyclic Variations

a) 2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine
  • Structure: This compound replaces the oxane ring with a morpholine moiety and incorporates a naphthyridine core, creating a larger polycyclic system.
  • Application : Used in high-purity polymorphic forms for kinase inhibitors, highlighting its role in oncology research compared to the simpler oxane derivative .
b) rac-(3R,4R)-1-(Methoxycarbonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic Acid
  • Structure : Substitutes the oxane with a piperidine ring and introduces a methoxycarbonyl group. The six-membered piperidine ring alters steric and electronic properties compared to the oxygen-containing oxane .
  • Role : Functions as a synthon in peptidomimetics, leveraging the piperidine scaffold’s flexibility for bioactive molecule design .
c) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • Structure : A five-membered pyrrolidine ring with a ketone group at position 5 and a carboxylic acid at position 3. The absence of a pyrazole group reduces aromatic interactions but increases polarity .
  • Use: Intermediate in synthesizing nootropics or anticonvulsants, contrasting with the oxane derivative’s focus on kinase-targeted therapies .

Physicochemical and Functional Properties

Property Target Oxane Compound Morpholine-Naphthyridine Derivative Piperidine Analog Pyrrolidine Derivative
Molecular Weight ~238 g/mol (estimated) ~450 g/mol ~280 g/mol ~157 g/mol
Key Functional Groups Oxane, pyrazole, carboxylic acid Morpholine, naphthyridine, pyrazole Piperidine, methoxycarbonyl Pyrrolidine, ketone
Solubility Moderate (polar solvents) Low (hydrophobic core) High (ionizable groups) High (polar groups)
Bioactivity Building block for kinase inhibitors Direct therapeutic candidate Peptidomimetic scaffold CNS drug intermediate

Biological Activity

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid is a chiral compound notable for its potential applications in medicinal chemistry and biological research. The compound's structure comprises a pyrazole ring linked to an oxane (tetrahydropyran) ring, along with a carboxylic acid functional group, which contributes to its biological activity.

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 1820575-96-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the pyrazole ring allows for significant interactions with enzymes and receptors, while the carboxylic acid group can form hydrogen bonds, enhancing binding affinity and specificity.

Potential Biological Targets

  • Enzymes : The compound may act as an enzyme inhibitor or modulator.
  • Receptors : Interaction with specific receptors can influence cellular signaling pathways.

Case Studies

  • Anti-Proliferative Activity :
    • A study on substituted pyrazole derivatives demonstrated potent anti-proliferative effects against various tumor cell lines. For instance, compounds showed selective inhibition of human B-cell lymphoma cell lines without affecting normal cells .
    • The mechanism involved cell cycle arrest at the G0/G1 phase, indicating potential for cancer treatment applications.
  • Enzyme Inhibition :
    • Research on similar pyrazole-based compounds revealed their ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. This inhibition was shown to correlate with reduced tumor growth in vitro .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2R,3R)-2-(1H-pyrazol-5-yl)oxane-3-carboxylic acidLacks methyl groupLimited data available
(2R,3R)-2-(1-methyl-1H-pyrazol-3-yl)oxane-3-carboxylic acidDifferent pyrazole positionModerate anti-cancer activity
(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)oxane-3-carboxylic acidImidazole instead of pyrazolePotential antimicrobial properties

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions and condensation processes to introduce the pyrazole moiety. This compound serves as a valuable building block in organic synthesis and may be utilized in the development of more complex medicinal agents.

Industrial Relevance

This compound's unique structural characteristics make it a candidate for further research in drug development, particularly in oncology and enzyme-targeted therapies. Its potential applications extend to agrochemicals and specialty chemicals due to its chiral nature.

Q & A

Q. What protocols mitigate enantiomeric impurities during large-scale synthesis?

  • Chiral resolution: Use diastereomeric salt formation with (+)- or (−)-cinchonidine.
  • Asymmetric catalysis: Employ Jacobsen’s Co-salen catalysts for epoxide desymmetrization, achieving ee >95% .

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